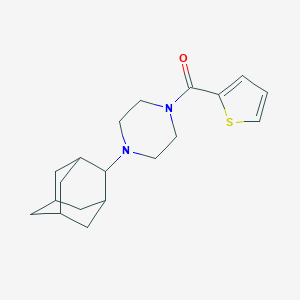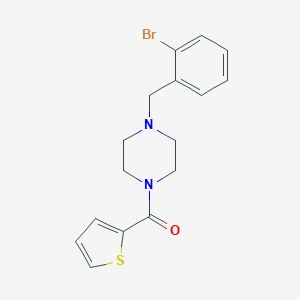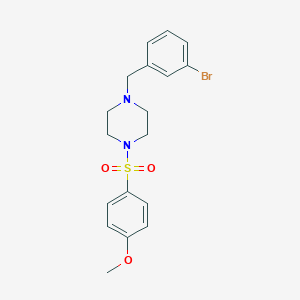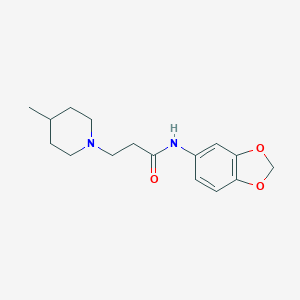
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience and psychiatry.
科学研究应用
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience and psychiatry. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
作用机制
The exact mechanism of action of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is not fully understood. However, it is believed that N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide acts as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide also modulates the activity of other neurotransmitter systems, including norepinephrine and acetylcholine.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to increase the release of dopamine and serotonin in the brain. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have minimal effects on motor function and cognition, making it a promising candidate for the treatment of psychiatric disorders.
实验室实验的优点和局限性
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several advantages for lab experiments. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, making it a useful tool for studying the activity of these receptors. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide also has minimal effects on motor function and cognition, making it a useful tool for studying the effects of drugs on behavior. However, N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, making it difficult to use in long-term studies. N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is also not very selective for the dopamine D2 receptor and the serotonin 5-HT2A receptor, making it difficult to study the effects of specific receptor subtypes.
未来方向
There are several future directions for the study of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One direction is to develop more selective compounds that target specific receptor subtypes. Another direction is to study the long-term effects of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide and its metabolites in animal models. Finally, the therapeutic potential of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide for the treatment of psychiatric disorders in humans should be explored further.
合成方法
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can be synthesized by reacting 2-chlorobenzoyl chloride with 1-phenylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with 3-chloropropan-1-amine to yield N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. The synthesis of N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a multistep process that requires careful handling of reagents and purification of intermediates.
属性
产品名称 |
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
|---|---|
分子式 |
C19H22ClN3O |
分子量 |
343.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H22ClN3O/c20-17-8-4-5-9-18(17)21-19(24)10-11-22-12-14-23(15-13-22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |
InChI 键 |
CJZQVGSLLWWNCL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
规范 SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)

![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)

![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)

![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)


